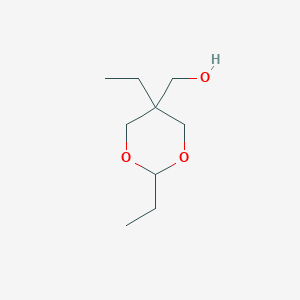![molecular formula C13H12Br2O6 B14733789 [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate CAS No. 5346-20-3](/img/structure/B14733789.png)
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is a chemical compound with the molecular formula C13H12Br2O6 It is characterized by the presence of two bromine atoms and multiple acetoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate typically involves the acetylation of 3,5-dibromophenol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis of acetoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted phenyl derivatives are formed.
Hydrolysis Products: Phenol derivatives are the primary products of hydrolysis.
Oxidation Products: Oxidized forms of the compound, such as quinones, can be obtained.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is used as a precursor for the synthesis of more complex organic molecules.
Biology
The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties. Studies focus on their efficacy as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
[4-Acetoxy-3-methoxyphenyl]methanediyl diacetate: Similar in structure but with a methoxy group instead of bromine atoms.
[4-Acetoxyphenyl]methanediyl diacetate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness
The presence of bromine atoms in [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering pathways to create diverse and complex molecules.
Propiedades
Número CAS |
5346-20-3 |
|---|---|
Fórmula molecular |
C13H12Br2O6 |
Peso molecular |
424.04 g/mol |
Nombre IUPAC |
[2,4-dibromo-6-(diacetyloxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H12Br2O6/c1-6(16)19-12-10(4-9(14)5-11(12)15)13(20-7(2)17)21-8(3)18/h4-5,13H,1-3H3 |
Clave InChI |
KTDIRZLKEJFPFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1Br)Br)C(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


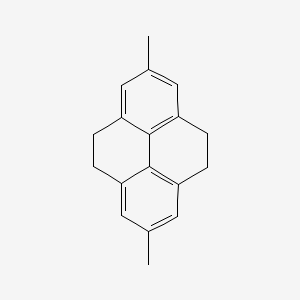

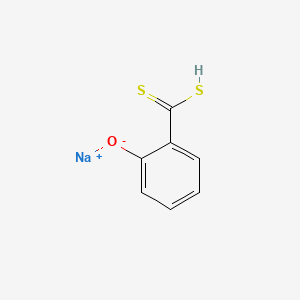

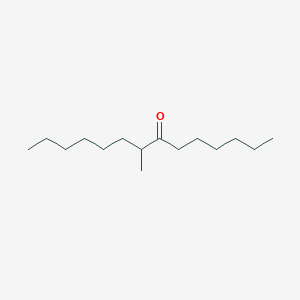
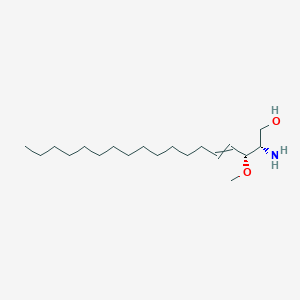
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
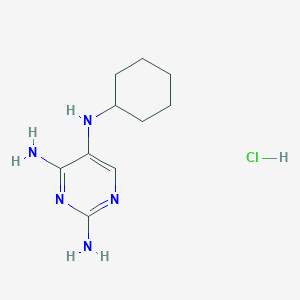


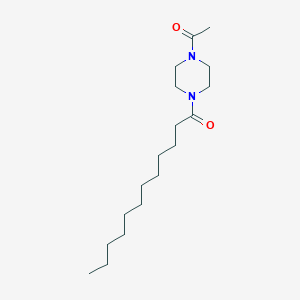
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)

